An In-depth Technical Guide to 8-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine: Properties, Synthesis, and Applications
An In-depth Technical Guide to 8-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine, a brominated organic compound with the molecular formula C₁₀H₁₂BrN, is a versatile synthetic intermediate of significant interest in medicinal chemistry and drug discovery.[1] Its structure, featuring a tetralin scaffold with an amine at the 1-position and a bromine atom at the 8-position, provides two key reactive handles for molecular elaboration. This guide offers a comprehensive overview of its chemical properties, synthesis, reactivity, and its burgeoning role as a valuable building block in the development of novel therapeutics. The strategic placement of the bromo and amino groups allows for diverse chemical transformations, making it an attractive starting point for the synthesis of complex molecules with potential biological activity.[1]
Physicochemical and Structural Properties
The unique arrangement of functional groups in 8-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine dictates its physical and chemical behavior. While extensive experimental data for this specific compound is not widely published, its properties can be inferred from related structures and computational analyses.
| Property | Value | Source |
| CAS Number | 348627-52-1 | [1] |
| Molecular Formula | C₁₀H₁₂BrN | [1] |
| Molecular Weight | 226.11 g/mol | |
| IUPAC Name | 8-bromo-1,2,3,4-tetrahydronaphthalen-1-amine | [1] |
Structural Elucidation:
Definitive structural information for 8-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine would be best obtained through crystallographic analysis, which provides precise bond lengths, bond angles, and intermolecular interactions.[1] In the absence of specific crystallographic data for this compound, insights can be drawn from its aromatic analog, 8-Bromonaphthalen-1-amine. In the crystal structure of the latter, the naphthalene units are arranged in a herring-bone stacking motif, and the amine protons participate in both intra- and intermolecular hydrogen bonds.[2] For the tetralin derivative, the amine functionality at the 1-position is similarly expected to engage in hydrogen bonding, influencing its crystal packing and solid-state properties.[1]
Synthesis and Reactivity
The primary route for the synthesis of 8-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine is through the direct bromination of 1,2,3,4-tetrahydronaphthalen-1-amine.[1]
Experimental Protocol: Direct Bromination
This protocol outlines a general procedure for the regioselective bromination at the 8-position of the tetralin core.
Causality of Experimental Choices:
-
Solvent: The choice of solvent is critical to control reactivity and prevent side reactions. A non-polar, aprotic solvent is often preferred to avoid reaction with bromine.
-
Temperature: The reaction is typically conducted at low temperatures to control the rate of reaction and improve regioselectivity.
-
Stoichiometry: Careful control of the bromine equivalents is necessary to prevent over-bromination.
Step-by-Step Methodology:
-
Dissolve 1,2,3,4-tetrahydronaphthalen-1-amine in a suitable inert solvent (e.g., a chlorinated solvent) in a reaction vessel equipped with a dropping funnel and a stirrer.
-
Cool the solution to the desired temperature (e.g., 0 °C) using an ice bath.
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Slowly add a solution of bromine in the same solvent dropwise to the stirred solution of the amine.
-
Monitor the reaction progress using an appropriate analytical technique, such as thin-layer chromatography (TLC).
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Upon completion, quench the reaction by adding a suitable reducing agent (e.g., sodium thiosulfate solution) to consume any unreacted bromine.
-
Separate the organic layer, wash it with water and brine, and dry it over an anhydrous drying agent (e.g., sodium sulfate).
-
Remove the solvent under reduced pressure to obtain the crude product.
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Purify the crude product by recrystallization or column chromatography to yield pure 8-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine.[1]
Diagram of Synthetic Workflow:
Caption: Synthetic workflow for 8-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine.
Chemical Reactivity
The synthetic utility of 8-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine stems from the distinct reactivity of its two functional groups: the aromatic bromine and the primary amine.
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Reactions at the Bromine Atom: The bromine atom at the 8-position is amenable to various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[3][4][5] This allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups, providing a powerful tool for generating molecular diversity.
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Reactions at the Amino Group: The primary amine at the 1-position can undergo a variety of transformations, including acylation, alkylation, and reductive amination, allowing for the introduction of diverse side chains and the construction of more complex molecular architectures.
Diagram of Reactivity Pathways:
Caption: Key reactivity pathways of the title compound.
Applications in Drug Discovery and Medicinal Chemistry
The tetralin scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. Derivatives of tetralin are known to exhibit a wide range of pharmacological activities, including antidepressant, antifungal, anti-Parkinsonian, and anti-inflammatory effects.[6]
While specific drug candidates derived directly from 8-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine are not extensively documented in publicly available literature, its structural motifs are present in important therapeutic agents. For instance, the antidepressant sertraline contains a tetralin-amine core.[6] The versatility of 8-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine as a synthetic intermediate suggests its potential in the synthesis of analogs of such drugs and in the exploration of new chemical space for various therapeutic targets. For example, related bromo-tetralone derivatives are key intermediates in the synthesis of monoamine oxidase (MAO) inhibitors, which are used to treat depression and Parkinson's disease.[7]
Safety and Handling
While specific toxicity data for 8-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine is limited, related brominated amine compounds are known to be hazardous. For instance, (S)-6-bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[8] Therefore, it is prudent to handle 8-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine with appropriate safety precautions in a well-ventilated fume hood, wearing personal protective equipment including gloves, safety glasses, and a lab coat.
Conclusion
8-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its dual reactivity allows for the systematic and diverse modification of the tetralin scaffold, enabling the synthesis of compound libraries for drug discovery programs. Further exploration of the reactivity of this compound and the biological activity of its derivatives is warranted and holds promise for the development of novel therapeutic agents.
References
-
Fuller, A. L., Knight, F. R., Slawin, A. M., & Woollins, J. D. (2008). 8-Bromonaphthalen-1-amine. Acta crystallographica. Section E, Structure reports online, 64(Pt 6), o977. (URL: [Link])
-
5,6,7,8-Tetrahydronaphthalen-1-amine as Precursor for Thiazolidinones and Benzothiazepinones: Synthesis and Atropisomeric Relationship | Request PDF. (URL: [Link])
-
ChemInform Abstract: Synthesis of 1-Amino-1,2,3,4-tetrahydronaphthalen-2-ols via Epoxide Ring Opening as Possible Antidepressant and Anorexigenic Agents. | Request PDF. (URL: [Link])
- CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid - Google P
-
Organophotocatalytic Single-Step Oximation through an Olefin [4 + 2] Annulation | Organic Letters. (URL: [Link])
-
2H-Pyran-2-one, 3-bromo - Organic Syntheses Procedure. (URL: [Link])
-
1-Bromo-1,2,3,4-tetrahydronaphthalene | C10H11Br | CID 14450112 - PubChem. (URL: [Link])
-
6-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine | C10H12BrN | CID 10059566 - PubChem. (URL: [Link])
-
Shaping the future of medicine through diverse therapeutic applications of tetralin derivatives. (URL: [Link])
-
Suzuki Coupling - Organic Chemistry Portal. (URL: [Link])
-
Suzuki-Miyaura Coupling — Chemistry LibreTexts. (URL: [Link])
-
Suzuki-Miyaura cross-coupling reactions of 2,4,6,8-tetra-bromo-10,11-dihydro-5H-dibenzo[b,f]azepine | Request PDF. (URL: [Link])
-
Synthesis, Antimicrobial Activities, and Model of Action of Novel Tetralone Derivatives Containing Aminoguanidinium Moiety - PubMed Central. (URL: [Link])
-
Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence - MDPI. (URL: [Link])
-
Sertraline, trans-(A+-)- | C17H17Cl2N | CID 9882979 - PubChem. (URL: [Link])
Sources
- 1. 8-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine | 348627-52-1 | Benchchem [benchchem.com]
- 2. 8-Bromonaphthalen-1-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. tcichemicals.com [tcichemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. (S)-6-bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride | 2411592-03-3 [amp.chemicalbook.com]



